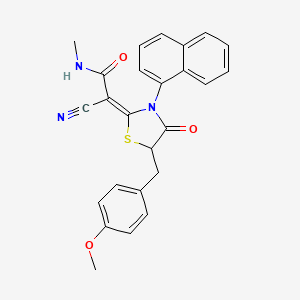

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Description

The compound "(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide" features a thiazolidin-4-one core substituted with a naphthalen-1-yl group, a 4-methoxybenzyl moiety, and a cyanoacetamide side chain. Its structural complexity arises from the conjugation of aromatic systems (naphthalene, methoxybenzyl) with a heterocyclic thiazolidinone ring and a polar cyano group.

Properties

IUPAC Name |

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-naphthalen-1-yl-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27-23(29)20(15-26)25-28(21-9-5-7-17-6-3-4-8-19(17)21)24(30)22(32-25)14-16-10-12-18(31-2)13-11-16/h3-13,22H,14H2,1-2H3,(H,27,29)/b25-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDUAQPGVBDQKZ-LKUDQCMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: This step involves the reaction of a naphthalene derivative with a thiazolidine precursor under specific conditions to form the thiazolidine ring.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.

Formation of the Cyano Group: The cyano group is added via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the facile formation of complex molecules, making it a valuable building block in synthetic pathways.

Table 1: Synthesis Pathways Utilizing (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Pharmaceutical Development

Therapeutic Potential:

Research indicates that this compound exhibits potential therapeutic effects against various diseases, particularly due to its anti-inflammatory properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines, indicating its potential as a lead compound for developing new anti-inflammatory drugs. The modification of structural components led to enhanced biological activity compared to existing treatments .

Agrochemicals

Development of Pesticides and Herbicides:

The compound is utilized in the formulation of agrochemicals, particularly in the development of pesticides and herbicides. Its efficacy in enhancing crop protection and yield has been documented in several studies.

Table 2: Agrochemical Formulations Containing this compound

| Product Type | Active Ingredient | Application Area |

|---|---|---|

| Herbicides | Formulated with thiazolidine derivatives | Weed control |

| Insecticides | Combined with other active ingredients | Pest management |

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound to study enzyme inhibition and protein interactions. Its structural analogs have been shown to interact with specific enzymes, providing insights into biochemical pathways.

Case Study: Enzyme Interaction

A recent investigation into the inhibitory effects on cyclooxygenase enzymes revealed that modifications to the thiazolidine core could enhance binding affinity, suggesting avenues for drug design targeting inflammatory pathways .

Polymer Science

Building Blocks for Specialty Polymers:

In polymer science, the compound acts as a building block for creating specialty polymers with tailored properties for industrial applications. Its incorporation into polymer matrices enhances mechanical and thermal properties.

Table 3: Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High thermal degradation temperature | Coatings |

| Mechanical Strength | Improved tensile strength | Structural components |

Mechanism of Action

The mechanism of action of (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives

(a) N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()

- Structural Features: These compounds (e.g., 2k, 2l) incorporate a coumarin-oxyacetamide side chain and lack the cyano or naphthalene groups present in the target compound.

- Synthesis : Prepared via cyclization with thioacetic acid and ZnCl₂ in 1,4-dioxane, yielding products with ~65–70% efficiency after recrystallization .

- Key Differences: The absence of naphthalene and cyano groups reduces lipophilicity compared to the target compound. Coumarin derivatives may exhibit anticoagulant or fluorescent properties, contrasting with the target’s undefined bioactivity.

(b) 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides ()

- Structural Features: These thiazolidinediones feature a methoxyphenoxy group and lack the naphthalene moiety. The 2,4-dioxo group enhances hydrogen-bonding capacity compared to the 4-oxo group in the target.

- Synthesis: Prepared via Knoevenagel condensation using K₂CO₃/DMF, with yields dependent on substituents .

- The target compound’s cyano group may alter binding affinity to peroxisome proliferator-activated receptors (PPARs), a common target for thiazolidinediones.

Naphthalene-Containing Acetamides ()

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides (6a–m)

- Structural Features: These compounds combine a triazole ring, naphthalene-oxy group, and substituted acetamide. Unlike the target, they lack the thiazolidinone core.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach with high regioselectivity .

- Key Differences: The triazole ring enhances metabolic stability, while the thiazolidinone in the target compound may confer conformational rigidity. The nitro substituents in derivatives like 6b and 6c introduce electron-withdrawing effects absent in the target.

Comparative Data Table

Structural and Functional Insights

- Electronic Effects: The cyano group introduces strong electron-withdrawing character, which may stabilize the thiazolidinone ring or influence binding to enzymatic targets .

- Synthetic Flexibility : The target compound’s structure allows modular substitution (e.g., varying aryl groups), akin to the combinatorial approaches in and .

Biological Activity

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide, with CAS number 924821-13-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidine ring and various aromatic substituents. Its molecular formula is with a molecular weight of 443.5 g/mol. The thiazolidine moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with thiazolidine structures often exhibit significant antimicrobial properties. In one study, derivatives of thiazolidinedione were tested against various bacterial strains, revealing moderate antibacterial activity with MIC values ranging from 100 to 400 μg/mL against Gram-positive bacteria, and slightly better results against certain fungi like Candida albicans .

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiazolidinedione Derivative | Antibacterial | 100 - 400 | |

| Thiazolidinedione Derivative | Antifungal | 3.92 - 4.01 (against C. albicans) |

Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has been extensively studied. For instance, compounds similar to our target compound have shown promising results in vitro against various human tumor cell lines. Notably, compounds were evaluated against NCI-H460 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines, with some exhibiting IC50 values as low as 7.89 µM . This suggests that the compound may also possess significant anticancer properties.

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| NCI-H460 | Thiazolidinedione Derivative | 7.89 | |

| MCF7 | Thiazolidinedione Derivative | 8.85 |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the thiazolidine ring plays a crucial role in modulating cellular pathways involved in apoptosis and inflammation. The presence of the cyano group may enhance its reactivity and interaction with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Studies have shown that modifications to the thiazolidine ring and substituents can significantly impact biological activity. For instance, electron-withdrawing groups have been associated with increased potency against certain bacterial strains .

Key Findings from SAR Studies:

- Electron-withdrawing groups : Enhance antibacterial activity.

- Hydrophobic moieties : Improve interaction with lipid membranes, potentially increasing efficacy against cancer cells.

- Substituent position : The placement of functional groups on the aromatic rings can alter activity profiles significantly.

Q & A

Q. What are the standard synthetic protocols for preparing this compound and related thiazolidinone derivatives?

Answer: The synthesis typically involves a Knoevenagel condensation between a thiazolidinedione precursor and a substituted acetamide. A representative protocol includes:

- Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione (1.0 mol) with a chloroacetylated intermediate (1.5 mol) in dimethylformamide (DMF) under basic conditions (K₂CO₃, 1.5 mol) at room temperature .

- Monitoring reaction progress via TLC and isolating the product by precipitation in water.

| Key Reagents | Conditions | Purification |

|---|---|---|

| Thiazolidinedione precursor, K₂CO₃, DMF | RT, 12–24 hrs | Water precipitation, recrystallization |

Q. Which spectroscopic techniques are critical for structural characterization, and what markers confirm identity?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1667 cm⁻¹ and cyano (C≡N) groups at ~2200 cm⁻¹ .

- ¹H NMR : Key signals include methoxy protons at δ 3.8 ppm and aromatic protons in the naphthalene moiety (δ 6.9–7.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) validate the molecular weight .

| Technique | Critical Markers | Example Data |

|---|---|---|

| IR | C=O, C≡N stretches | 1667 cm⁻¹, 2200 cm⁻¹ |

| ¹H NMR | Methoxy, aromatic protons | δ 3.8 ppm, δ 6.9–7.5 ppm |

Q. What initial biological screening methods are used to evaluate hypoglycemic activity?

Answer:

- In vivo models : Administer the compound to diabetic mice (e.g., Wistar albino) and monitor blood glucose levels post-treatment .

- Enzyme assays : Test inhibition of α-glucosidase or activation of PPARγ, a target for insulin sensitization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the Knoevenagel condensation step?

Answer:

- Solvent screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates.

- Catalyst variation : Test organic bases (e.g., DBU) or inorganic bases (K₂CO₃, NaHCO₃) for faster kinetics .

- Temperature control : Evaluate reflux vs. room temperature to balance reaction rate and side-product formation.

Q. How to resolve discrepancies between calculated and observed spectral data (e.g., NMR shifts)?

Answer:

- Purity assessment : Re-crystallize the compound and repeat spectroscopy to exclude impurities.

- Tautomerism analysis : Use 2D NMR (COSY, HSQC) to confirm the (E)-configuration and rule out keto-enol tautomers .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values for the proposed structure .

Q. What mechanistic insights guide the compound’s hypoglycemic activity in preclinical models?

Answer:

Q. How can computational methods predict reactivity for further functionalization?

Answer:

Q. What alternative synthetic routes exist for introducing the naphthalene moiety?

Answer:

Q. How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.